molecular formula C15H14Br2N2O2 B11067312 5,7-Dibromo-2-methylquinolin-8-yl pyrrolidine-1-carboxylate

5,7-Dibromo-2-methylquinolin-8-yl pyrrolidine-1-carboxylate

Cat. No.: B11067312
M. Wt: 414.09 g/mol
InChI Key: OQJCYZUKVGVFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine atoms at positions 5 and 7, a methyl group at position 2, and a pyrrolidinecarboxylate group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the bromination of 2-methylquinoline to introduce bromine atoms at positions 5 and 7. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting 5,7-dibromo-2-methylquinoline is then subjected to further reactions to introduce the pyrrolidinecarboxylate group at position 1.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the pyrrolidinecarboxylate group can influence its binding affinity and specificity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity by generating reactive oxygen species that can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-2-methyl-8-quinolinol: Similar structure but with chlorine atoms instead of bromine.

    2-Methyl-8-quinolinamine: Lacks the bromine atoms and pyrrolidinecarboxylate group.

    5,7-Dibromo-8-quinolinyl 4-nitrobenzoate: Contains a nitrobenzoate group instead of the pyrrolidinecarboxylate group.

Uniqueness

5,7-Dibromo-2-methyl-8-quinolyl 1-pyrrolidinecarboxylate is unique due to the specific combination of bromine atoms, a methyl group, and a pyrrolidinecarboxylate group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14Br2N2O2

Molecular Weight

414.09 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14Br2N2O2/c1-9-4-5-10-11(16)8-12(17)14(13(10)18-9)21-15(20)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3

InChI Key

OQJCYZUKVGVFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCC3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.